molecular formula C10H12O4 B137760 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- CAS No. 129679-50-1

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-

Cat. No. B137760
M. Wt: 196.2 g/mol
InChI Key: VGVJHBAJIFZPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has been the subject of extensive scientific research. This compound is commonly known as dihydroartemisinin (DHA) and is derived from artemisinin, a natural compound found in the plant Artemisia annua. DHA has been found to possess potent antimalarial properties and has been used in the treatment of malaria for several decades. In recent years, DHA has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections.

Mechanism Of Action

The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within the malaria parasite. These ROS are thought to damage the parasite's cell membrane and other cellular components, leading to the death of the parasite. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been shown to inhibit the replication of viruses by interfering with viral entry and replication.

Biochemical And Physiological Effects

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have neuroprotective effects, protecting against neuronal damage and degeneration.

Advantages And Limitations For Lab Experiments

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in large quantities. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is also highly stable and can be stored for long periods of time without degradation. However, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be expensive, and its efficacy can be affected by factors such as the dosage, route of administration, and the presence of other drugs or compounds.

Future Directions

There are many potential future directions for research on 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. One area of interest is the development of new drug formulations that can improve the efficacy and safety of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. Another area of interest is the investigation of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-'s potential use in the treatment of other diseases, such as cancer and viral infections. Additionally, research is needed to better understand the mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- and to identify potential targets for drug development. Overall, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a promising compound that has the potential to be used in the treatment of a range of diseases.

Synthesis Methods

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be synthesized from artemisinin through a process of chemical reduction. The process involves the use of hydrogen gas and a catalyst to convert artemisinin to 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. This method of synthesis is relatively simple and has been used to produce large quantities of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- for use in medical research.

Scientific Research Applications

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been extensively studied for its antimalarial properties. It has been found to be highly effective in the treatment of malaria, particularly in combination with other antimalarial drugs. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections. Studies have shown that 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has potent anticancer properties and can induce apoptosis in cancer cells. It has also been found to possess antiviral properties and has been investigated for its potential use in the treatment of HIV and hepatitis B.

properties

CAS RN

129679-50-1

Product Name

1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione

InChI

InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3

InChI Key

VGVJHBAJIFZPJX-UHFFFAOYSA-N

SMILES

CC12CCC3(C(C1C(=O)O3)C(=O)O2)C

Canonical SMILES

CC12CCC3(C(C1C(=O)O3)C(=O)O2)C

synonyms

1,4-Dimethylbis-lactone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.